molecular formula C9H11ClN2O B11184781 Urea, (2-(4-chlorophenyl)ethyl)- CAS No. 13576-60-8

Urea, (2-(4-chlorophenyl)ethyl)-

Cat. No.: B11184781
CAS No.: 13576-60-8
M. Wt: 198.65 g/mol
InChI Key: VWHSIIMRLAFRSS-UHFFFAOYSA-N
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Description

Urea, (2-(4-chlorophenyl)ethyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a 2-(4-chlorophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (2-(4-chlorophenyl)ethyl)- typically involves the reaction of 2-(4-chlorophenyl)ethylamine with isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-(4-chlorophenyl)ethylamine+isocyanateUrea, (2-(4-chlorophenyl)ethyl)-\text{2-(4-chlorophenyl)ethylamine} + \text{isocyanate} \rightarrow \text{Urea, (2-(4-chlorophenyl)ethyl)-} 2-(4-chlorophenyl)ethylamine+isocyanate→Urea, (2-(4-chlorophenyl)ethyl)-

Industrial Production Methods

In an industrial setting, the production of Urea, (2-(4-chlorophenyl)ethyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, (2-(4-chlorophenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the urea group into amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Urea, (2-(4-chlorophenyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Urea derivatives are used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of Urea, (2-(4-chlorophenyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The 2-(4-chlorophenyl)ethyl moiety can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Urea, (2-phenylethyl)-: Similar structure but lacks the chlorine atom on the aromatic ring.

    Urea, (2-(4-methylphenyl)ethyl)-: Contains a methyl group instead of a chlorine atom on the aromatic ring.

    Urea, (2-(4-nitrophenyl)ethyl)-: Contains a nitro group instead of a chlorine atom on the aromatic ring.

Uniqueness

Urea, (2-(4-chlorophenyl)ethyl)- is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in additional interactions, such as halogen bonding, which can enhance the compound’s binding affinity for certain targets.

Properties

CAS No.

13576-60-8

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(4-chlorophenyl)ethylurea

InChI

InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13)

InChI Key

VWHSIIMRLAFRSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)Cl

Origin of Product

United States

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